![molecular formula C9H11NO4S B5547932 5-isobutyl-4-nitro-2-thiophenecarboxylic acid](/img/structure/B5547932.png)
5-isobutyl-4-nitro-2-thiophenecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of nitro-functionalized thiophene derivatives, such as 5-isobutyl-4-nitro-2-thiophenecarboxylic acid, often involves strategic functional group modifications and ring formation techniques. For instance, the reaction of 3-nitro-thiophene-2,5-dicarboxylic acid with cadmium diacetate dihydrate and various bis(imidazole) ligands led to the formation of new coordination polymers, showcasing the versatility of nitro-thiophene derivatives in synthesis processes (Xue et al., 2015).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by the presence of nitro and other functional groups. The structural analysis of cadmium coordination polymers, for instance, revealed diverse topologies and dimensions, highlighting the impact of nitro-functionalized thiophene derivatives on the resulting molecular architecture (Xue et al., 2015).
Chemical Reactions and Properties
Nitro-functionalized thiophene derivatives participate in various chemical reactions, contributing to the synthesis of complex molecules. The reaction of 4-nitro-2-thiophenecarboxylic acids under reductive conditions, for example, leads to the synthesis of 5-alkylthio-4-ketoalkanoic acids, demonstrating the reactivity of these compounds in ring opening and cleavage reactions (Gol'dfarb et al., 1984).
Scientific Research Applications
1. Synthesis and Modification of Compounds
5-Isobutyl-4-nitro-2-thiophenecarboxylic acid can be a component in the synthesis and post-synthetic modification of various compounds. For instance, functionalized metal-organic frameworks have been created using similar thiophene derivatives with additional functional groups such as nitro groups. These frameworks exhibit tunable properties, depending on the number and type of functional groups incorporated, and can be useful in various applications including catalysis and material science (Gotthardt et al., 2015).
2. Crystal Engineering and Coordination Polymers
Thiophene derivatives with nitro-functionalization play a significant role in crystal engineering. For example, cadmium coordination polymers have been synthesized using thiophene dicarboxylic acid derivatives. These polymers exhibit diverse structural architectures and have potential applications in areas like luminescence and materials chemistry (Xue et al., 2015).
3. Luminescence Studies
Thiophenyl-derivatized nitrobenzoic acid ligands, related to thiophene carboxylic acids, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. These studies are important for understanding the luminescent properties of such complexes, which have implications in materials science and photophysical applications (Viswanathan & Bettencourt-Dias, 2006).
4. Reactivity and Transformation Studies
Research on the reactivity of thiophene carboxylic acids, including nitration reactions, provides insights into the chemical transformations and potential applications of these compounds. For instance, studies on the nitration of benzo[b]thiophen derivatives have contributed to the understanding of substitution reactions in these systems (Brown et al., 1969).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methylpropyl)-4-nitrothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-5(2)3-7-6(10(13)14)4-8(15-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHGYHJDVBUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid |
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